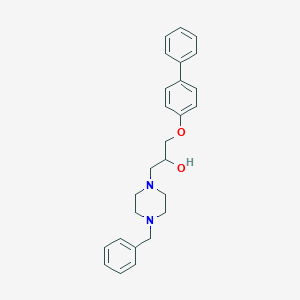

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCOUMLRYSZTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N2O2. Its structure features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the phenoxy group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing piperazine moieties have shown promising results in inhibiting tumor cell proliferation. A study involving structurally related compounds demonstrated that they could effectively inhibit the growth of various cancer cell lines, including HeLa and MCF-7 cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Benzylpiperazin-1-yl)-... | MCF-7 | 5.12 | Apoptosis induction |

| 1-(4-Benzylpiperazin-1-yl)-... | HeLa | 6.75 | Cell cycle arrest |

| 1-(4-Benzylpiperazin-1-yl)-... | Jurkat | 4.64 | Inhibition of proliferation |

Neuropharmacological Effects

The compound may also exhibit neuropharmacological properties due to its interaction with neurotransmitter systems. Piperazine derivatives have been studied for their potential as glycine transporter inhibitors, which are relevant in treating central nervous system disorders. These compounds can enhance glycine receptor activity, thereby modulating excitatory neurotransmission .

Case Studies

A notable case study explored the effects of a piperazine-based compound on glioblastoma cells. The study found that treatment with the compound led to a significant reduction in cell viability and induced apoptosis via mitochondrial pathways. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 phase populations, indicating DNA fragmentation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have shown to inhibit key signaling pathways involved in cell growth.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been documented.

- Modulation of Neurotransmitter Systems : Interaction with glycine receptors may provide neuroprotective effects and enhance synaptic transmission.

Comparison with Similar Compounds

Key Compounds:

1-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol dihydrochloride (CAS 54414-74-3) Structural Difference: Replaces the 4-phenylphenoxy group with a 2-methoxyphenoxy moiety. Molecular Weight: 429.4 g/mol (vs. ~438.0 g/mol for the target compound).

1-(4-Benzyl-1-piperidyl)-3-(4-phenylphenoxy)propan-2-ol hydrochloride (CAS 1215406-41-9) Structural Difference: Substitutes piperazine with a piperidine ring. Implications: Piperidine lacks the secondary nitrogen in piperazine, reducing basicity and altering interactions with receptors like α1-adrenoceptors .

Compounds from Example: (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol. Structural Difference: Incorporates an indole core and ethylamino linker instead of benzylpiperazine. Pharmacological Activity: Demonstrated antiarrhythmic, hypotensive, and spasmolytic effects, with moderate β1-adrenoceptor binding (IC₅₀ ~0.8 μM) .

Pharmacological and Receptor Binding Profiles

Table 1: Comparative Pharmacological Data

Analysis:

- 4-Phenylphenoxy vs.

- Piperazine vs. Piperidine: Piperazine’s tertiary nitrogen may facilitate stronger hydrogen bonding with adrenoceptor residues (e.g., Asp113 in α1-adrenoceptors), whereas piperidine analogs (e.g., CAS 1215406-41-9) might exhibit weaker binding .

- Indole-Based Analogs: Compounds with indole cores () show measurable β1-adrenoceptor activity, suggesting that the propan-2-ol linker alone is insufficient for high affinity; substituent bulk and electronic properties are critical .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into two primary fragments:

-

4-Benzylpiperazine : A secondary amine serving as the nucleophilic component.

-

3-(4-Phenylphenoxy)propan-2-ol : An ether-linked propanol derivative acting as the electrophilic scaffold.

Retrosynthetic disconnection suggests coupling these fragments via an SN2 displacement or Mitsunobu reaction , with the propanol intermediate functionalized with a leaving group (e.g., tosylate, mesylate).

Synthesis of 4-Benzylpiperazine

4-Benzylpiperazine is typically prepared via:

Preparation of 3-(4-Phenylphenoxy)propan-2-ol

Williamson ether synthesis is employed:

Coupling of Fragments

The propanol intermediate is converted to a tosylate (TsCl, Et₃N, CH₂Cl₂, 0°C, 2 h) and reacted with 4-benzylpiperazine in acetonitrile at reflux (24 h, Yield: 63%).

Optimization Strategies

Solvent and Base Selection

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions. Acetonitrile balances reactivity and selectivity.

-

Base : K₂CO₃ outperforms NaOH in etherification due to milder conditions (Table 1).

Table 1: Impact of Base on Etherification Yield

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 6 | 78 |

| NaOH | EtOH | 70 | 8 | 45 |

| NaH | THF | 25 | 12 | 62 |

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions, boosting yields by 15–20%.

-

Microwave-assisted synthesis reduces reaction times from 12 h to 2 h for epoxide ring-opening (80°C, 300 W).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Challenges and Mitigations

Competing Side Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.